molecular formula C23H25NO5S2 B2497827 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide CAS No. 946285-18-3

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2497827
CAS No.: 946285-18-3
M. Wt: 459.58
InChI Key: GUKOSUYPEBSNFF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that features a combination of methoxybenzenesulfonyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S2/c1-28-18-8-5-17(6-9-18)7-14-23(25)24-16-22(21-4-3-15-30-21)31(26,27)20-12-10-19(29-2)11-13-20/h3-6,8-13,15,22H,7,14,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKOSUYPEBSNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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